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Compound of Interest

Compound Name: (2,5-dichlorophenyl)methanol

Cat. No.: B146531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

properties of (2,5-dichlorophenyl)methanol. The document outlines detailed computational

methodologies for determining its molecular structure, vibrational frequencies, and electronic
properties. This information is crucial for understanding the molecule's behavior and potential
applications in drug development and materials science.

Physicochemical Properties

(2,5-dichlorophenyl)methanol, also known as 2,5-dichlorobenzyl alcohol, is a white solid at
room temperature.[1] Its fundamental properties are summarized in the table below. The
calculated theoretical values are essential for validating computational models and providing
deeper insights into the molecule's characteristics.
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Theoretical Value

Property Experimental Value

(Placeholder)
Molecular Formula C7HeCI20 C7HeCI20
Molecular Weight 177.03 g/mol (To be calculated)
Melting Point 79-80 °C Not Applicable
Appearance White fine crystalline powder[2]  Not Applicable
CAS Number 34145-05-6[3] Not Applicable
Optimized Geometry Not available (To be calculated)

L ) Gas-phase IR spectrum
Vibrational Frequencies )
available

(To be calculated)

HOMO-LUMO Energy Gap Not available

(To be calculated)

Theoretical Calculation Workflow

The following diagram illustrates the typical workflow for the theoretical calculation of the

properties of (2,5-dichlorophenyl)methanol.
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Caption: Workflow for theoretical property calculation of (2,5-dichlorophenyl)methanol.
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Experimental and Theoretical Methodologies
Experimental Data

The primary experimental data available for the validation of theoretical calculations is the gas-
phase infrared (IR) spectrum of (2,5-dichlorophenyl)methanol, obtained from the National
Institute of Standards and Technology (NIST) database. This spectrum provides the vibrational
frequencies and intensities of the molecule in the gas phase, which can be directly compared
with the results of theoretical frequency calculations.

Computational Protocol for Theoretical Calculations

The following protocol outlines a robust methodology for the theoretical calculation of the
properties of (2,5-dichlorophenyl)methanol using Density Functional Theory (DFT), a widely
used and reliable quantum chemical method.

3.2.1. Software: All calculations can be performed using a standard quantum chemistry
software package such as Gaussian, ORCA, or GAMESS.

3.2.2. Initial Structure: The initial 3D structure of (2,5-dichlorophenyl)methanol can be built
using a molecular modeling program like Avogadro or GaussView. The structure consists of a
benzene ring substituted with two chlorine atoms at positions 2 and 5, and a methanol group.

3.2.3. Geometry Optimization: The initial structure is then optimized to find the lowest energy
conformation. This is a crucial step to obtain accurate predictions of other properties.

e Method: Density Functional Theory (DFT)

o Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice
for organic molecules.

e Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between
accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on
both heavy atoms and hydrogen, which is important for describing non-covalent interactions
and anions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and
hydrogen atoms (p), allowing for more flexibility in the description of bonding.
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The optimization calculation should be run until the forces on the atoms are negligible and the
geometry has converged to a stationary point on the potential energy surface.

3.2.4. Vibrational Frequency Calculation: Following a successful geometry optimization, a
vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-
311++G(d,p)). This calculation serves two purposes:

o Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the
optimized structure corresponds to a true energy minimum.

o Prediction of the IR Spectrum: The calculation yields the harmonic vibrational frequencies
and their corresponding IR intensities. These calculated frequencies can be compared with
the experimental IR spectrum for validation. It is common practice to apply a scaling factor
(typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account
for anharmonicity and the approximate nature of the theoretical method.

3.2.5. Electronic Property Calculations: To understand the electronic structure and reactivity of
the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are calculated.

e Method: The HOMO and LUMO energies are obtained from the output of the geometry
optimization or a subsequent single-point energy calculation at the same level of theory
(B3LYP/6-311++G(d,p)).

e HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (E_LUMO -
E_HOMO) is the HOMO-LUMO gap. This value is an important indicator of the molecule's
chemical reactivity, kinetic stability, and the energy required for electronic excitation. A
smaller gap generally suggests higher reactivity.

Conclusion

This guide provides a framework for the theoretical investigation of (2,5-
dichlorophenyl)methanol. By following the detailed computational protocol, researchers can
obtain valuable data on its optimized geometry, vibrational properties, and electronic structure.
The comparison of these theoretical results with available experimental data, such as the gas-
phase IR spectrum, is essential for validating the computational model and ensuring the
reliability of the predictions. This combined theoretical and experimental approach offers a
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powerful tool for understanding the fundamental properties of (2,5-dichlorophenyl)methanol
and guiding its potential applications in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

